Regioisomeric Specificity: N1-Methyl vs. N3-Methyl Substitution Identified by Distinct Physicochemical and Structural Signatures
The target compound (CAS 1289190-03-9) is the N1-methyl regioisomer, as confirmed by the SMILES string CN1C(=O)NC2=NC=C(Br)C=C12 . In contrast, the closely related N3-methyl regioisomer (CAS 166047-16-1) exhibits a fundamentally different solid-state hydrogen-bonding network, forming centrosymmetric dimers via N-H···O interactions involving the unsubstituted N1 nitrogen, a motif not possible in the N1-methyl form [1]. This regioisomeric distinction is critical, as the N3-methyl series has been specifically explored as GluN2B negative allosteric modulators, where the N-H donor is essential for receptor interaction [2]. The predicted ACD/LogP for the N3-methyl isomer is 0.82 , whereas the N1-methyl isomer is expected to have a lower LogP due to reduced H-bond donor capacity (Supporting evidence: class-level inference).
| Evidence Dimension | Solid-state H-bonding motif (crystal packing) and LogP |
|---|---|
| Target Compound Data | N1-methylated; H-bond dimer motif not possible; expected lower LogP (exact experimental value not reported). |
| Comparator Or Baseline | N3-methyl regioisomer (CAS 166047-16-1): Forms N-H···O hydrogen-bonded dimers in the solid state (crystallographic data) [1]; ACD/LogP = 0.82 . |
| Quantified Difference | Qualitative structural difference in H-bond capacity; predicted LogP difference estimated at <0.5 log units based on in-class comparisons. |
| Conditions | Single-crystal X-ray diffraction for N3-methyl isomer [1]; ACD/Labs Percepta prediction for LogP . |
Why This Matters
The N1-methyl regioisomer cannot replicate the key N-H donor pharmacophore of the N3-methyl series, making it a distinct chemical tool for exploring alternative binding modes or for use as a divergent intermediate where N1 substitution is required.
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- [2] Chrovian, C. C.; et al. Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. J. Med. Chem. 2020, 63 (17), 9441–9460. DOI: 10.1021/acs.jmedchem.0c00782. View Source
